N-Benzoyl-O-benzylhydroxylamine
Description
Significance and Research Landscape of N-Acyl-O-Alkylhydroxylamines in Organic Synthesis
N-Acyl-O-alkylhydroxylamines represent a class of organic compounds that have garnered considerable attention as versatile intermediates in modern organic synthesis. Their value is rooted in their capacity to serve as precursors for a variety of functional groups and molecular scaffolds. Research has demonstrated their role as valuable intermediates in the synthesis of dyes, pharmaceuticals, and agents for crop protection.
The synthetic utility of N-acyl-O-alkylhydroxylamines is a subject of ongoing research, with studies exploring their preparation and reactions. acs.orgresearchgate.netnith.ac.in Methods have been developed for their efficient synthesis, highlighting their stability and utility as building blocks. researchgate.net The investigation into their decomposition pathways, both homolytic and heterolytic, has further expanded the understanding of their reactivity and potential applications in constructing complex molecules. acs.org This foundational knowledge enables chemists to strategically employ these compounds in the synthesis of diverse and valuable chemical entities.
Scope and Relevance of N-Benzoyl-O-benzylhydroxylamine as a Synthetic Building Block
This compound, also known by synonyms such as N-(Benzyloxy)benzamide, is a specific member of this class with the molecular formula C₁₄H₁₃NO₂. ontosight.ai It serves as a concrete example of how the structural features of an N-acyl-O-alkylhydroxylamine translate into practical synthetic applications.
One of the primary methods for its preparation involves the reaction of benzoyl chloride with O-benzylhydroxylamine. ontosight.ai An alternative synthesis route utilizes sodium benzohydroxamate and benzyl (B1604629) bromide, which can produce a high yield of the crystalline solid. acs.org
The relevance of this compound as a synthetic building block is demonstrated through its participation in specific chemical transformations. For instance, it can undergo oxidative dimerization. researchgate.netrsc.org Studies have shown that its reaction with lead tetra-acetate leads to this type of oxidative coupling. rsc.orgrsc.org This reactivity highlights its role as a precursor for creating larger, more complex molecular architectures. Furthermore, it is a precursor for the synthesis of other nitrogen-containing compounds, such as benzamides, which are significant in the development of pharmaceuticals and agrochemicals. ontosight.ai
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 3532-25-0 |
| Appearance | White crystalline solid acs.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-(Benzyloxy)benzamide, Benzylbenzhydroxamate ontosight.ai |
| Benzoyl chloride | Benzenecarbonyl chloride |
| O-Benzylhydroxylamine | Benzyloxyamine |
| Sodium benzohydroxamate | - |
| Benzyl bromide | (Bromomethyl)benzene |
| Lead tetra-acetate | Lead(IV) acetate |
Structure
3D Structure
Properties
IUPAC Name |
N-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIKNIKBITITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956753 | |
| Record name | N-(Benzyloxy)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3532-25-0 | |
| Record name | Benzamide, N-(benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Benzyloxy)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzoyl O Benzylhydroxylamine
Direct Acylation of O-Benzylhydroxylamine
The most direct and commonly employed method for the synthesis of N-Benzoyl-O-benzylhydroxylamine involves the acylation of O-Benzylhydroxylamine. This approach leverages the nucleophilic character of the nitrogen atom in O-Benzylhydroxylamine, which readily attacks the electrophilic carbonyl carbon of a benzoylating agent.
Reaction of Benzoyl Chloride with O-Benzylhydroxylamine
The reaction between benzoyl chloride and O-benzylhydroxylamine stands as a cornerstone for the synthesis of this compound. ontosight.ai In this reaction, the lone pair of electrons on the nitrogen atom of O-benzylhydroxylamine initiates a nucleophilic attack on the carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Exploration of Chemo- and Regioselective Synthetic Routes to this compound
Beyond direct acylation, researchers have explored more intricate synthetic strategies to achieve chemo- and regioselectivity in the formation of this compound and its analogs. These methods are particularly important when dealing with multifunctional molecules where competing reaction sites exist.
One notable approach involves the use of protecting groups to selectively block certain reactive sites while allowing the desired transformation to occur at another. For example, N-hydroxyphthalimide can be O-alkylated with benzyl (B1604629) chloride under phase-transfer conditions. tandfonline.comtandfonline.com The resulting N-benzyloxyphthalimide can then be selectively hydrolyzed to yield O-benzylhydroxylamine, which can subsequently be acylated to form the target compound. tandfonline.comtandfonline.com This multi-step process offers a high degree of control over the final product.
Another strategy involves the careful selection of reagents and reaction conditions to favor one reaction pathway over another. For instance, in the synthesis of related nitrones, the oxidation of secondary amines using hydrogen peroxide in the presence of catalysts like sodium tungstate (B81510) has been shown to be a highly regioselective process. researchgate.netgoogle.com Such selective transformations are crucial for building complex molecular architectures where precise control over reactivity is paramount.
Interactive Data Table: Synthetic Parameters for Benzoylation
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Sodium Tetraborate Buffer | Pyridine | Maintains basic pH for reaction; neutralizes HCl byproduct |
| Solvent | Acetonitrile/Water | Dichloromethane | Balances solubility of reactants and product compatibility |
| Temperature | 0-5 °C | Room Temperature | Controls reaction rate and minimizes side reactions |
Chemical Reactivity and Mechanistic Investigations of N Benzoyl O Benzylhydroxylamine
Pathways of N-O Bond Cleavage in N-Acyl-O-Alkylhydroxylamines
The cleavage of the N-O bond is a pivotal reaction for N-acyl-O-alkylhydroxylamines, proceeding through either homolytic or heterolytic pathways, which dictate the nature of the resulting intermediates and final products.
Homolytic Cleavage Processes and Radical Intermediates
Homolytic cleavage, or homolysis, involves the symmetrical breaking of the N-O bond, where each atom retains one of the bonding electrons, leading to the formation of radical species. libretexts.orgpressbooks.pub This process is often initiated by energy input in the form of heat or light. pressbooks.pub
For instance, the photolysis of O-alkyl-N-acyl-N-phenylhydroxylamines using ultraviolet light prompts the homolytic cleavage of the N-O bond. researchgate.net This reaction generates a caged pair of singlet alkoxy and acylaminyl radicals. researchgate.net Depending on the solvent environment, these radicals can either escape the solvent cage and undergo fragmentation or participate in in-cage reactions to yield photorearrangement products. researchgate.net The nature of the N-acyl group can influence the efficiency of radical generation. researchgate.net
Table 1: Products of Homolytic Cleavage of O-Alkyl-N-acyl-N-phenylhydroxylamines researchgate.net
| Precursor | Conditions | Major Products |
|---|---|---|
| O-alkyl-N-acyl-N-phenylhydroxylamine | UV light (≥254 nm) | Alkoxy radicals, Acylaminyl radicals |
| In hydrogen-atom-free solvents (e.g., benzene) | Photorearrangement products |
Heterolytic Cleavage Processes and Ionic Intermediates
Heterolytic cleavage, or heterolysis, entails the unsymmetrical breaking of the N-O bond, where one atom retains both bonding electrons, resulting in the formation of ionic intermediates. libretexts.orgpressbooks.pub This pathway is influenced by the nature of the substituents and the reaction conditions.
In the context of N-acyl-O-alkylhydroxylamines, heterolytic cleavage can be facilitated by the presence of a good leaving group and a stabilized carbocation or nitrenium ion. While specific examples detailing the heterolytic cleavage of N-benzoyl-O-benzylhydroxylamine are not extensively documented in the provided results, the general principles of heterolysis apply. The stability of the resulting benzyl (B1604629) cation and the N-benzoyl-N-hydroxyaminyl anion would be crucial factors in determining the feasibility of this pathway.
Nucleophilic Substitution Reactions at the Nitrogen Atom of N-Acyl-O-Alkylhydroxylamines
Nucleophilic substitution at the nitrogen atom of N-acyl-O-alkylhydroxylamines is a significant reaction class, offering pathways to synthesize various nitrogen-containing compounds. These reactions are mechanistically distinct from the more common substitutions at carbon centers. masterorganicchemistry.com
Influence of Nucleophile Nature and Reaction Media on Substitution Mechanisms
The nature of the attacking nucleophile and the surrounding reaction medium profoundly impacts the mechanism of nucleophilic substitution at the nitrogen atom. frontiersin.org Stronger nucleophiles will generally favor a direct substitution pathway. The solvent can influence the reaction by stabilizing or destabilizing the transition states and intermediates. For example, polar aprotic solvents might favor an S_N2-type mechanism by solvating the cation but not the nucleophile, thus enhancing its reactivity.
Studies on related systems have shown that the reactivity of nucleophiles in S_NAr reactions, a type of nucleophilic substitution, can be significantly affected by their chemical structure and the presence of hydrogen bonding interactions with the substrate or solvent. frontiersin.org
Detailed Mechanistic Elucidation of Nitrogen Substitution (e.g., S_N2-type pathways)
The S_N2 (Substitution Nucleophilic Bimolecular) reaction at a nitrogen center is a key mechanistic pathway. scite.ai Unlike the well-understood S_N2 reaction at a carbon atom, which proceeds with a clear inversion of stereochemistry (Walden inversion), the stereochemical outcome at a nitrogen center can be more complex. masterorganicchemistry.comnih.gov
The mechanism involves the backside attack of a nucleophile on the nitrogen atom, leading to a trigonal bipyramidal transition state. nih.gov As the new nucleophile-nitrogen bond forms, the bond to the leaving group breaks in a concerted fashion. masterorganicchemistry.com Theoretical studies and experimental evidence from related systems, such as the reactions of N-aryl-O-pivaloylhydroxylamines with carbon nucleophiles, support the existence of a classic S_N2 transition state at the nitrogen center. scite.ai The rate of these reactions is typically second-order, depending on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
Elimination Reactions Involving the Nitrogen Moiety in N-Acyl-O-Alkylhydroxylamines
Elimination reactions provide another reactive outlet for N-acyl-O-alkylhydroxylamines, often competing with substitution reactions. These reactions typically follow E2 (Elimination Bimolecular) or E1 (Elimination Unimolecular) mechanisms.
In the context of amine-related compounds, elimination reactions are well-documented, particularly the Hofmann and Cope eliminations. youtube.comlibretexts.orgyoutube.com The Hofmann elimination involves the treatment of a quaternary ammonium (B1175870) salt with a strong base, leading to the formation of an alkene. libretexts.org This reaction generally proceeds via an anti-elimination pathway. youtube.com
The Cope elimination, on the other hand, involves the thermal decomposition of a tertiary amine oxide and proceeds through a syn-elimination pathway via a cyclic transition state. youtube.com While these are classic examples involving amines, analogous pathways can be envisioned for N-acyl-O-alkylhydroxylamines. For instance, the presence of a base could induce an E2-type elimination where a proton on the carbon adjacent to the nitrogen is abstracted, leading to the formation of a C=N double bond and cleavage of the O-benzyl group. The specific conditions and the structure of the substrate would determine the viability and stereochemical outcome of such elimination reactions.
Research on the oxidation of hydroxylamine (B1172632) derivatives, including this compound, with lead tetra-acetate has shown that oxidative dimerization can occur, which represents another type of reaction involving the nitrogen moiety. rsc.orgrsc.org
E2-Type Elimination Pathways and Transition State Characteristics
Reactions involving this compound and related compounds with various nucleophiles can proceed via an elimination pathway. oup.com Studies on the analogous compound, O-(p-nitrobenzoyl)-N,N-dibenzylhydroxylamine, have provided significant insights into the mechanism, revealing characteristics consistent with an E2 (bimolecular elimination) process. oup.com This type of reaction is a single-step, concerted process where a base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. youtube.comyoutube.com
The transition state of the E2 reaction is a critical feature, involving the simultaneous breaking of the C-H bond and the N-O bond, and the formation of the C=N double bond. libretexts.orglibretexts.org For the elimination reactions of O-aroyl-N,N-di(p-substituted benzyl)hydroxylamines, a substantial primary isotope effect (kH/kD) of 7.6 and 8.1 was observed when using sodium azide (B81097) and lithium chloride, respectively. oup.com This strong isotope effect indicates that the abstraction of a proton is the rate-determining step of the reaction, a hallmark of an E2 mechanism. The reaction is believed to proceed through an ionic transition state that is of an ideal concerted type. oup.com
Key Characteristics of the E2 Transition State:
| Characteristic | Description |
| Bimolecular | The rate of the reaction depends on the concentration of both the substrate and the base. youtube.commasterorganicchemistry.com |
| Concerted Mechanism | Bond breaking (C-H, N-O) and bond formation (C=N) occur in a single, simultaneous step. youtube.comlibretexts.org |
| Antiperiplanar Geometry | For optimal orbital overlap, the abstracted proton and the leaving group are typically oriented in an antiperiplanar fashion in the transition state. libretexts.org |
| High Primary Isotope Effect | A large kH/kD value signifies that the C-H bond cleavage is integral to the rate-determining step. oup.com |
Factors Governing Elimination versus Substitution Selectivity
The competition between elimination and nucleophilic substitution is a common feature in the chemistry of N-aroyl-O-benzylhydroxylamines. oup.com The outcome of the reaction, whether it yields an elimination product or a substitution product, is dictated by several key factors. libretexts.orgchemguide.co.uk
The structure of the substrate plays a pivotal role. For instance, tertiary halogenoalkanes predominantly undergo elimination, while primary ones favor substitution. libretexts.orgchemguide.co.uk In the case of this compound derivatives, the nature of the nucleophile is a critical determinant. oup.com Strong, sterically hindered bases tend to favor elimination by abstracting a proton, whereas less basic, good nucleophiles are more likely to attack the electrophilic nitrogen atom, leading to substitution. bingol.edu.trlibretexts.org
The reaction conditions, including the solvent, temperature, and concentration of the base, also exert significant influence.
Factors Influencing Reaction Pathway:
| Factor | Favors Elimination | Favors Substitution |
| Base/Nucleophile | Strong, sterically hindered base libretexts.org | Weak base, good nucleophile bingol.edu.tr |
| Solvent | Ethanol encourages elimination libretexts.orgchemguide.co.uk | Water encourages substitution libretexts.orgchemguide.co.uk |
| Temperature | Higher temperatures libretexts.orgchemguide.co.uk | Lower temperatures libretexts.org |
| Concentration | Higher concentration of base libretexts.orgchemguide.co.uk | Lower concentration of nucleophile |
Studies on O-aroyl-N-benzoyl-N-benzylhydroxylamines have shown that with nucleophiles like diethyl sulfide (B99878) and p-toluenethiol, nucleophilic substitution on the nitrogen atom is the observed pathway based on the product distribution. oup.com
Rearrangement Reactions
This compound belongs to the class of N-acyl-O-hydroxylamines, which are known to undergo rearrangement reactions, most notably the Lossen rearrangement. numberanalytics.comnumberanalytics.com
Contextual Analysis of Lossen Rearrangement in Related N-Acyl-O-Hydroxylamines
The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivatives, such as O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acids, into an isocyanate. acs.orgwikipedia.orgunacademy.com This reaction was first described by Wilhelm Lossen in 1872 during his work with derivatives of benzohydroxamic acid. numberanalytics.comwikipedia.org The resulting isocyanate is a versatile intermediate that can be subsequently converted into amines, ureas, or carbamates. numberanalytics.comwikipedia.org
The rearrangement typically requires the activation of the hydroxyl group of the hydroxamic acid, as the O-acyl, O-sulfonyl, or O-phosphoryl group acts as a better leaving group than the hydroxide (B78521) ion. acs.orgcarleton.ca The reaction can be initiated by heat or under basic conditions. wikipedia.orgresearchgate.net The rate of the Lossen rearrangement has been found to be directly proportional to the acidity of the conjugate acid of the leaving group. acs.org This rearrangement is a key method for the synthesis of various nitrogen-containing compounds and has been applied in the production of complex molecules. numberanalytics.comnumberanalytics.com
Mechanistic Probes and Intermediates in Rearrangement Processes
The mechanism of the Lossen rearrangement is a concerted process. numberanalytics.com It is initiated by the deprotonation of the N-acyl-O-hydroxylamine derivative by a base to form its conjugate base. lscollege.ac.in This is followed by a spontaneous rearrangement where the R group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of a carboxylate anion as the leaving group. lscollege.ac.in This concerted step results in the formation of an isocyanate intermediate. lscollege.ac.in
Key Intermediates and Mechanistic Steps in the Lossen Rearrangement:
| Step | Description | Intermediate/Product |
| 1. Activation | The hydroxamic acid is O-acylated to create a good leaving group. | O-Acyl hydroxamic acid derivative |
| 2. Deprotonation | A base abstracts the acidic proton from the nitrogen atom. | Conjugate base of the O-acyl hydroxamic acid |
| 3. Concerted Rearrangement | The R group migrates from the carbonyl carbon to the nitrogen, and the carboxylate leaving group is expelled. | Isocyanate |
| 4. Further Reaction | The isocyanate reacts with a nucleophile (e.g., water, amine). | Amine (with CO2), Urea, or Carbamate |
Recent studies have explored novel ways to initiate the Lossen rearrangement. For instance, it has been found that chlorinated benzoquinones can act as activating agents for benzohydroxamic acid, leading to a facile Lossen rearrangement. acs.org Another study demonstrated that the reaction can be initiated by nitriles under mild conditions with a catalytic amount of base, where the generated isocyanate acts as a "pseudo-catalyst" for the subsequent rearrangement. acs.org These findings highlight the ongoing research into understanding and expanding the utility of this important rearrangement reaction.
Applications of N Benzoyl O Benzylhydroxylamine in Advanced Organic Synthesis
As an Electrophilic Aminating Reagent
The construction of C-N bonds is a cornerstone of organic synthesis due to the prevalence of nitrogen-containing compounds in pharmaceuticals, natural products, and functional materials. vivekanandcollege.ac.innih.gov Traditionally, this is achieved through nucleophilic amination, where an amine acts as the nucleophile. However, an alternative "umpolung" strategy, wherein the nitrogen source behaves as an electrophile, has gained significant traction. vivekanandcollege.ac.inresearchgate.net In this context, O-benzoylhydroxylamines, including N-Benzoyl-O-benzylhydroxylamine, have been identified as highly effective electrophilic aminating agents. vivekanandcollege.ac.innih.gov These reagents have been successfully employed in a variety of transition metal-catalyzed processes, offering a robust methodology for the formation of C-N bonds. vivekanandcollege.ac.innih.gov
Transition Metal-Catalyzed C-N Bond Formations
Transition metal catalysis has revolutionized the field of C-N bond formation, providing efficient and selective pathways that are often difficult to achieve through traditional methods. vivekanandcollege.ac.in The use of this compound and related compounds in conjunction with various transition metal catalysts has enabled the development of novel amination reactions. vivekanandcollege.ac.innih.gov
Copper catalysis has been extensively utilized for C-N bond formation reactions employing O-benzoylhydroxylamines as the electrophilic nitrogen source. vivekanandcollege.ac.inresearchgate.net These reactions are valued for their mild conditions and broad substrate scope. researchgate.net Copper-catalyzed methodologies have been successfully applied to the amination of organoaluminum nucleophiles, cyclopropanols, and unactivated alkenes. researchgate.net For instance, the copper-catalyzed electrophilic amination of aryl and heteroaryl aluminum compounds with N,N-dialkyl-O-benzoylhydroxylamines proceeds smoothly to afford the corresponding anilines in good yields. researchgate.net Another notable application is the synthesis of β-aminoketones through the copper-catalyzed electrophilic amination of cyclopropanols, which involves a C-C bond cleavage and a Csp³-N bond formation. researchgate.net Furthermore, copper catalysis enables the aminoboration of unactivated terminal alkenes, where both an amino group and a boron moiety are introduced across a C-C double bond. researchgate.net
Table 1: Examples of Copper-Catalyzed Aminations
| Substrate Type | Product | Catalyst System | Yield (%) |
|---|---|---|---|
| Aryl/Heteroaryl Aluminum | Anilines/Heteroaryl amines | CuCl | Good |
| Cyclopropanols | β-Aminoketones | Cu catalyst | - |
| Unactivated Terminal Alkenes | β-Aminoalkylboranes | CuCl/xantphos or IPrCuBr | Good |
| Styrenes | β-Aminoalkylboranes | Cu catalyst with (S,S)-Me-Duphos | Good |
| Methylenecyclopropanes | (Borylmethyl)cyclopropylamines | Cu catalyst | High regio- and diastereoselectivity |
This table is for illustrative purposes and specific yields can vary based on reaction conditions and substrates.
Palladium catalysis is another powerful tool for C-N bond formation. While the classic Buchwald-Hartwig amination involves a nucleophilic amine, palladium catalysts can also mediate electrophilic amination reactions. Research has shown that palladium-catalyzed reactions can be employed for the C3-benzylation of indoles, a transformation that proceeds via a π-benzyl-Pd intermediate. nih.gov Although this specific example focuses on benzylation, it highlights the capability of palladium to activate substrates for reaction with various partners. The development of palladium-catalyzed electrophilic aminations using reagents like this compound is an active area of research, aiming to leverage the unique reactivity of palladium to construct challenging C-N linkages.
Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. researchgate.netrug.nl Iron-catalyzed amination reactions have been developed, showcasing the potential of this metal in sustainable synthesis. researchgate.netrug.nl For example, iron salts have been shown to catalyze the aminohydroxylation of olefins using N-sulfonyl oxaziridines, providing access to 1,2-aminoalcohols. nih.gov This demonstrates iron's ability to mediate C-N bond formation. While direct examples of iron-catalyzed aminations using this compound as the primary aminating agent are less common in the provided context, the development of such systems is a logical extension of current research trends focusing on sustainable catalysis. researchgate.net Iron-catalyzed C-H amination for the synthesis of N-methylanilines has been reported using other electrophilic aminating reagents, indicating the feasibility of this approach. rsc.org
Beyond copper, palladium, and iron, other transition metals have been employed in electrophilic amination reactions. Rhodium catalysts, for example, have been effectively used in C-H amination reactions. nih.gov Dirhodium catalysts can facilitate the conversion of various aromatics into primary and N-alkyl arylamines using hydroxylamine (B1172632) derivatives as the aminating agents. nih.gov In these reactions, the relatively weak O-N bond of the hydroxylamine derivative is cleaved to generate a reactive nitrogen species. nih.gov Furthermore, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst provides a straightforward route for the synthesis of pyrrolidines from primary amines. researchgate.netorganic-chemistry.org
N-Amination of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, making the development of methods for their functionalization a critical area of research. The direct N-amination of heterocyclic compounds presents a powerful strategy for introducing a nitrogen substituent onto the heteroaromatic ring. O-Benzoylhydroxylamine derivatives have been successfully utilized for the N-amination of a variety of heterocyclic compounds. nih.govlookchem.com This method has been shown to be a superior alternative to many existing N-amination techniques. nih.govlookchem.com A structure-reactivity relationship study on various substituted O-benzoylhydroxylamine derivatives has led to the discovery of novel and more efficient aminating reagents for this transformation. nih.govlookchem.com The reaction typically proceeds by deprotonation of the heterocycle with a suitable base, followed by reaction with the electrophilic aminating agent. lookchem.com
Table 2: N-Amination of Heterocyclic Compounds with O-Benzoylhydroxylamine Derivatives
| Heterocycle | Base | Aminating Reagent | Conversion (%) |
|---|---|---|---|
| Pyrrole | KHMDS | O-Benzoylhydroxylamine derivative | 82-92 |
| Indole | KHMDS | O-Benzoylhydroxylamine derivative | - |
| Pyrazole | KHMDS | O-Benzoylhydroxylamine derivative | - |
| Carbazole | KHMDS | O-Benzoylhydroxylamine derivative | - |
This table illustrates the general applicability of the method. KHMDS refers to potassium bis(trimethylsilyl)amide. Specific conversions can vary based on the specific aminating reagent and reaction conditions. lookchem.com
Strategic Use in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. The application of this compound in such reactions is not well-documented. However, the reactivity of the N-O bond in hydroxylamine derivatives suggests potential avenues for its inclusion in such transformations.
For instance, in the presence of a suitable catalyst, the N-O bond could be cleaved to generate a reactive nitrogen-centered species. This intermediate could then be trapped by other components in the reaction mixture to initiate a cascade sequence, leading to the formation of complex nitrogen-containing heterocycles. While speculative, this approach is based on the known reactivity of related O-acyl hydroxylamines in transition metal-catalyzed C-N bond-forming reactions.
A hypothetical multicomponent reaction could involve the in-situ debenzoylation of this compound to O-benzylhydroxylamine, which could then react with an aldehyde and a β-ketoester in a Hantzsch-type reaction to form dihydropyridine derivatives, a privileged scaffold in medicinal chemistry.
Table 3: Hypothetical Multicomponent Reaction Involving a Derivative of this compound
| Component 1 | Component 2 | Component 3 | Reaction Type | Potential Product |
| O-benzylhydroxylamine | Aldehyde | β-ketoester | Hantzsch-type condensation | Dihydropyridine derivative |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The pursuit of more efficient and selective methods for the synthesis and transformation of N-Benzoyl-O-benzylhydroxylamine and related compounds is a significant area of ongoing research. A key focus is the development of innovative catalytic systems that can overcome the limitations of current methodologies.
One promising approach involves the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis. This strategy has been successfully employed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov High-throughput experimentation has been instrumental in identifying optimal ligand frameworks, like bi-oxazolines (BiOX), which are crucial for achieving high enantioselectivity. nih.gov This method provides a powerful tool for creating structurally diverse and pharmaceutically relevant molecules. nih.gov
Another area of development is the use of tungstate (B81510) catalysts in the synthesis of precursors like N-benzylhydroxylamine hydrochloride. google.com This method involves the oxidation of diphenylamine (B1679370) in the presence of a tungstate catalyst to form a nitrone intermediate, which is then converted to the desired product. google.com Such catalytic processes offer the potential for more scalable and industrially viable synthetic routes.
Furthermore, research into orthogonally protected substrates, such as N-(diethoxyphosphoryl)-O-benzylhydroxylamine, allows for regioselective N-alkylation under basic conditions. researchgate.net The development of efficient procedures for the deprotection of these intermediates is crucial for providing access to a wide range of N-substituted O-benzylhydroxylamines. researchgate.net These advancements in catalytic systems are expected to significantly enhance the reactivity and selectivity in the synthesis of complex molecules derived from this compound.
| Catalytic System | Application | Key Features |
| Ni/Photoredox Dual Catalysis | Enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides | Provides access to chiral N-benzylic heterocycles with high enantioselectivity. nih.gov |
| Tungstate Catalysis | Synthesis of N-benzylhydroxylamine hydrochloride | Involves the oxidation of diphenylamine to form a nitrone intermediate. google.com |
| Base-mediated N-alkylation | Regioselective N-alkylation of N-(diethoxyphosphoryl)-O-benzylhydroxylamine | Utilizes an orthogonally protected substrate for controlled functionalization. researchgate.net |
Exploration of New Synthetic Applications in Complex Molecule Assembly
The unique structural features of this compound and its precursors make them valuable building blocks in the synthesis of complex molecular architectures. A significant emerging application is the use of N-benzylhydroxylamine as a "C1N1 synthon". rsc.org
In a novel [2+2+1] cyclization reaction, N-benzylhydroxylamine hydrochloride has been used to construct 1,2,5-trisubstituted imidazoles. rsc.org This process involves the in situ generation of an acyl ketonitrone intermediate, which then undergoes tautomerization to activate the α-C(sp³)–H bond, leading to a site-selective cyclization. rsc.org This strategy represents a departure from the traditional reactivity of N-benzylhydroxylamines and opens up new possibilities for the synthesis of heterocyclic compounds. rsc.org The ability to perform this reaction on a larger scale and to apply it to the late-stage modification of complex molecules further highlights its synthetic utility. rsc.org
The construction of N-benzylic heterocycles is of particular importance in medicinal chemistry, as this structural motif is present in numerous pharmaceutical agents. nih.gov Traditional synthetic methods often rely on SN2-type displacements, which can be limited by the nucleophilicity of the heterocycle and can lead to a loss of enantiomeric purity. nih.gov The development of new cross-coupling methodologies that utilize readily available aryl halides provides a more versatile and robust approach to these important structures. nih.gov
The synthesis of N-substituted O-benzylhydroxylamines through methods like the Mitsunobu reaction or the use of protected hydroxylamine (B1172632) reagents also expands the toolkit for organic chemists. researchgate.net These intermediates are valuable for constructing more complex molecules containing the N-O bond, a functional group found in many biologically active compounds.
| Synthetic Application | Description | Significance |
| "C1N1 Synthon" in [2+2+1] Cyclization | Use of N-benzylhydroxylamine hydrochloride to form 1,2,5-trisubstituted imidazoles via an acyl ketonitrone intermediate. rsc.org | Provides a novel route to complex heterocyclic structures and allows for late-stage molecular modification. rsc.org |
| C(sp²)-C(sp³) Cross-Coupling | Construction of N-benzylic heterocycles from aryl halides. nih.gov | Offers a versatile alternative to traditional SN2 reactions for synthesizing pharmaceutically relevant scaffolds. nih.gov |
| Synthesis of N-Substituted O-Benzylhydroxylamines | Preparation of diverse hydroxylamine derivatives for further elaboration. researchgate.net | Expands the range of available building blocks for the synthesis of complex, biologically active molecules. |
Advanced Computational Insights into Reactivity Profiles and Design of New Derivatives
Computational chemistry is becoming an indispensable tool for understanding the reactivity of this compound and for the rational design of new derivatives with specific properties. Molecular modeling and docking studies can provide valuable insights into the binding affinity and orientation of novel compounds with biological targets.
For instance, in the development of new benzoylthiourea (B1224501) derivatives, molecular docking has been used to predict the binding affinity of the compounds to enzymes like Escherichia coli DNA gyrase B. nih.gov This computational screening can help to prioritize synthetic targets and guide the design of more potent antimicrobial agents. nih.gov Similarly, computational studies have been integral in the design and evaluation of N-benzyl pyridinium-curcumin derivatives as potential inhibitors of acetylcholinesterase (AChE). nih.gov
These computational approaches can also shed light on reaction mechanisms. For example, understanding the stereospecificity of reactions involving hydroxylamine derivatives can be aided by computational analysis of transient intermediates.
The future of this field will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and machine learning, to predict reactivity, design novel catalysts, and screen virtual libraries of this compound derivatives for desired biological activities. This synergy between experimental and computational chemistry will accelerate the discovery and development of new functional molecules.
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting the binding of new benzoylthiourea derivatives to E. coli DNA gyrase B. nih.gov | Provides insights into binding affinity and orientation, guiding the design of new antimicrobial agents. nih.gov |
| Computational Design and Evaluation | Design of N-benzyl pyridinium-curcumin derivatives as AChE inhibitors. nih.gov | Facilitates the development of potent enzyme inhibitors for potential therapeutic applications. nih.gov |
Q & A
Q. What are the standard synthetic routes for N-Benzoyl-N-phenylhydroxylamine (NBPH), and how can purity be optimized?
NBPH is synthesized via acylation of phenylhydroxylamine with benzoyl chloride under alkaline conditions. A typical procedure involves dissolving phenylhydroxylamine in hot water, adding sodium bicarbonate to maintain alkalinity (pH ~8–9), and dropwise addition of benzoyl chloride with continuous stirring. Post-reaction, the crude product is filtered and purified via recrystallization from ammonia solution to separate NBPH from dibenzoyl byproducts . Purity (>98%) is confirmed by melting point analysis (123–124°C) and FT-IR spectroscopy (characteristic N–O and C=O stretches) .
Q. How should NBPH be stored to ensure stability in laboratory settings?
NBPH is moisture- and light-sensitive. Store in amber glass containers under inert gas (e.g., argon) at 2–8°C. Solubility data indicate stability in organic solvents (e.g., ethanol, chloroform) but decomposition in aqueous acidic media . Pre-weighed aliquots in sealed vials minimize exposure to ambient conditions.
Q. What analytical techniques are recommended for quantifying NBPH in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) provides reliable quantification. For trace metal analysis, graphite furnace atomic absorption spectroscopy (GFAAS) coupled with NBPH-based preconcentration methods achieves detection limits of 0.1 µg/L for vanadium and beryllium .
Advanced Research Questions
Q. How does NBPH interact with transition metals in acidic media, and what factors influence selectivity?
NBPH acts as a bidentate ligand, forming stable complexes with V(IV/V), Be(II), and Sb(III) in weak acidic conditions (pH 2–4). Selectivity is pH-dependent: V(V) forms [VO₂(NBPH)]⁺ at pH 2.5, while Be(II) requires pH 3.5–4.0 for [Be(NBPH)₂]²⁺ formation. Competing ions (e.g., Fe³⁺) are masked with EDTA . Mechanistic studies using UV-Vis and X-ray crystallography confirm chelation via the hydroxylamine oxygen and carbonyl group .
Q. What experimental design considerations are critical for NBPH-based dispersive liquid-liquid microextraction (DLLME)?
Key parameters include:
- Solvent system : A 1:2 (v/v) mixture of chloroform (extractant) and ethanol (disperser) optimizes phase separation.
- Ionic strength : Addition of 0.1 M NaCl enhances extraction efficiency by 15–20% via salting-out effects.
- Centrifugation : 5 min at 4000 rpm ensures complete phase separation. Validation via spike-recovery experiments in environmental water samples shows >95% recovery for V(V) .
Q. How can conflicting solubility data for NBPH in aqueous systems be resolved?
Discrepancies arise from pH-dependent solubility. NBPH is sparingly soluble in cold water (0.1% w/v) but dissolves in hot water (0.5% w/v at 80°C) due to partial hydrolysis. Solubility increases in alkaline solutions (e.g., 10% NH₄OH) via deprotonation of the hydroxylamine group. Computational modeling (COSMO-RS) aligns with experimental data, predicting logP = 2.1 ± 0.3 .
Q. What strategies mitigate byproduct formation during NBPH synthesis?
Dibenzoylphenylhydroxylamine (a common byproduct) is minimized by:
- Temperature control : Maintain reaction temperature <25°C to suppress over-acylation.
- Stoichiometry : Use a 1:1 molar ratio of phenylhydroxylamine to benzoyl chloride.
- Purification : Selective dissolution in concentrated NH₄OH removes dibenzoyl derivatives .
Data Contradictions and Resolution
Q. Why do reported melting points for NBPH vary between 123–124°C and 125–127°C?
Variations arise from impurities (e.g., residual solvents or dibenzoyl byproducts). High-purity samples (≥98%) consistently melt at 123–124°C, as confirmed by differential scanning calorimetry (DSC) . Always cross-validate with COA (Certificate of Analysis) from suppliers like Thermo Scientific .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
